WAY-255348

Progesterone receptor pharmacology Nuclear receptor mechanism of action Steroid receptor antagonism

Standard PR antagonists like mifepristone confound data through GR cross-reactivity. WAY-255348 solves this with a unique passive antagonism mechanism. - PR binding IC50: 5 nM; Functional antagonism IC50: 5 nM. - No GR or ER activity; AR IC50 196 nM; MR IC50 3.7 µM. - Validated in rodent (decidual ED50 0.3 mg/kg) and primate (ovulation inhibition, endometrial atrophy at 10 mg/kg) models. - Enables PR-specific cistrome mapping in GR-co-expressing tissues.

Molecular Formula C16H14FN3O
Molecular Weight 283.30 g/mol
Cat. No. B15606753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-255348
Molecular FormulaC16H14FN3O
Molecular Weight283.30 g/mol
Structural Identifiers
InChIInChI=1S/C16H14FN3O/c1-16(2)11-6-9(7-12(17)14(11)19-15(16)21)13-5-4-10(8-18)20(13)3/h4-7H,1-3H3,(H,19,21)
InChIKeyKIOOLNRTWPFVHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





WAY-255348: Unique Passive PR Antagonism


WAY-255348, chemically defined as 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile, is a synthetic small-molecule (MW 283.30 Da; C₁₆H₁₄FN₃O) belonging to the pyrrole-oxindole class of nonsteroidal progesterone receptor (PR) modulators [1]. Originally developed by Wyeth Research through systematic structure-activity relationship (SAR) optimization of the 3,3-dialkyl-5-aryloxindole series, it functions as a potent PR antagonist with a demonstrated mechanism of action fundamentally distinct from classical steroidal antagonists such as mifepristone (RU-486) [2][3]. The compound has been characterized across in vitro binding and functional assays, rodent models of contraception, and nonhuman primate reproductive pharmacology, establishing it as a reference tool compound for investigating PR signaling pathways and for benchmarking newer nonsteroidal PR antagonists [2][3].

Reported passive PR antagonism mechanism distinct from classical steroidal antagonists
Selective PR tool compound with no significant GR or ER activity reported
In vivo PR endpoint context documented across rodent and NHP models

Why WAY-255348 Cannot Be Simply Replaced


Superficial substitution of WAY-255348 with another PR antagonist—whether a steroidal agent like mifepristone or a structurally distinct nonsteroidal PR antagonist such as PF-02413873—introduces confounding variables that compromise experimental reproducibility and data interpretability. WAY-255348 employs a unique 'passive' antagonism mechanism wherein it binds the PR and induces an agonist-like receptor conformation yet prevents progesterone-induced nuclear accumulation, phosphorylation, and promoter engagement, a pharmacological profile not shared by steroidal antagonists that actively induce a distinct antagonist conformation of helix 12 [2]. Furthermore, the selectivity fingerprint of WAY-255348 across the nuclear receptor superfamily—including the absence of detectable activity at the glucocorticoid receptor (GR)—is not replicated by mifepristone, which potently inhibits GR (IC₅₀ = 3 nM) and mineralocorticoid receptor (MR; IC₅₀ = 3 nM) [3]. Even within the same pyrrole-oxindole chemical series, subtle structural perturbations at the 3,3-dialkyl position can invert the functional response from antagonism to agonism, meaning that assumed class-level interchangeability is unfounded without explicit comparative pharmacological characterization [1]. The quantitative evidence below establishes the specific, measurable dimensions along which WAY-255348 diverges from its closest analogs and alternatives.

Mechanism Passive antagonism may not transfer to steroidal antagonists that induce a distinct PR conformational state.
Selectivity GR co-targeting by common steroidal tools can confound PR-specific readouts; WAY-255348 shows no significant GR activity.
SAR Minor 3,3-dialkyl changes within the pyrrole-oxindole series may invert functional output from antagonist to agonist.

Quantitative Differentiation Evidence


Passive vs. Classical PR Antagonism Mechanism

WAY-255348 achieves PR antagonism through a 'passive' mechanism that is mechanistically distinct from classical steroidal PR antagonists such as mifepristone. In limited protease digestion assays, the PR conformation induced by WAY-255348 was similar to that of a progesterone agonist-bound PR and distinct from the conformation induced by steroidal antagonist-bound PR [1]. Unlike steroidal antagonists that actively induce a unique antagonist conformation involving helix 12 repositioning, WAY-255348 lacks the bulky side chains or chemical groups associated with such conformational changes [1]. Functionally, WAY-255348 binds the PR and prevents progesterone-induced nuclear accumulation, receptor phosphorylation, and promoter interactions, whereas high concentrations of WAY-255348 alone can induce nuclear translocation and partial agonist activity, a concentration-dependent pharmacodynamic behavior not described for classical steroidal antagonists [1]. This mechanistic distinction has direct implications for experimental design: biological outcomes dependent on PR conformational state (e.g., co-regulator recruitment profiles, chromatin remodeling patterns) will differ between WAY-255348 and steroidal antagonist-treated systems.

Passive vs. classical mechanism
Head-to-head
WAY-255348-bound PR shows agonist-like protease digestion pattern, lacks helix 12 repositioning; steroidal antagonists induce unique antagonist conformation [1]
Supports PR conformational state interpretation distinct from steroidal antagonists
Cell-type-dependent thresholds; T47D model context
Progesterone receptor pharmacology Nuclear receptor mechanism of action Steroid receptor antagonism PR conformation

Nuclear Receptor Selectivity Profile

The nuclear receptor selectivity profile of WAY-255348 exhibits a critical differentiation from the clinically used steroidal PR antagonist mifepristone (RU-486). In comparative pharmacological data compiled from the Wyeth Research program and cross-referenced in a comprehensive review, WAY-255348 demonstrated no significant activity at the glucocorticoid receptor (GR) or estrogen receptor (ER), whereas mifepristone potently antagonizes GR with a functional IC₅₀ of 3 nM [1]. Quantitative selectivity ratios calculated from the same assay platform reveal: WAY-255348 PR functional IC₅₀ = 5 nM, AR functional IC₅₀ = 196 nM (PR/AR selectivity = 39-fold), MR functional IC₅₀ = 3,700 nM (PR/MR selectivity = 740-fold), with no detectable GR or ER activity [1]. In contrast, mifepristone exhibits PR functional IC₅₀ = 0.2 nM, AR functional IC₅₀ = 20 nM (PR/AR = 100-fold), GR functional IC₅₀ = 3 nM (PR/GR = 15-fold), and MR functional IC₅₀ = 3 nM (PR/MR = 15-fold) [1]. The complete absence of GR activity for WAY-255348 eliminates a major confounding pathway present with mifepristone, which simultaneously modulates both PR and GR at pharmacologically relevant concentrations.

Nuclear receptor selectivity
Reported context
WAY-255348 PR IC₅₀ 5 nM, AR 196 nM, MR 3,700 nM; no GR/ER activity. Mifepristone GR IC₅₀ 3 nM, MR 3 nM [1]
Supports PR-selective pathway studies without GR confounding
COS-7/T47D reporter assays; review for model-specific expression
Nuclear receptor selectivity Off-target profiling Glucocorticoid receptor Mineralocorticoid receptor Progesterone receptor pharmacology

3,3-Dimethyl vs. Spirocyclohexyl Functional Switch

A critical SAR determinant within the 5-(2-oxoindolin-5-yl)-1H-pyrrole-2-carbonitrile series is the size of the 3,3-dialkyl substituent on the oxindole ring, which governs the functional response at the progesterone receptor. WAY-255348, bearing the compact 3,3-dimethyl substitution, functions as a potent PR antagonist [1]. In contrast, closely related analogs within the same chemical series that incorporate the bulkier 3,3-spirocyclohexyl group at the identical position exhibit PR agonist activity [1]. This functional switch is documented within the primary SAR publication, enabling direct comparison of compounds sharing identical core scaffold and synthetic origin but differing only in the 3,3-dialkyl substituent size. The dimethyl substitution of WAY-255348 thus represents a structurally defined, minimal pharmacophoric feature that is both necessary and sufficient for antagonist functional activity within this chemotype—altering this single parameter inverts the pharmacological outcome.

3,3-Dimethyl vs. spirocyclohexyl
Head-to-head
WAY-255348 (3,3-dimethyl): PR antagonist. 3,3-Spirocyclohexyl analog from same series: PR agonist in identical assays [1]
Substituent identity governs functional output; class-level interchangeability may invert pharmacology
T47D alkaline phosphatase / PRE-luciferase; SAR context
Structure-activity relationship Functional switch PR modulator design Oxindole SAR Agonist-antagonist differentiation

In Vivo Potency in Rat Decidual Response Model

WAY-255348 has been characterized in the rat progesterone-induced decidual response model, a well-established in vivo assay for PR antagonist activity with direct relevance to contraceptive and endometrial indications. WAY-255348 dose-dependently blocked the progesterone-induced decidual response with an ED₅₀ of 0.3 mg/kg [2]. For context, this in vivo potency is comparable to the ED₅₀ reported for the nonsteroidal PR antagonist PRA-910 (mean ED₅₀ = 0.3 mg/kg in the same model) [2], and contrasts with the steroidal antagonist mifepristone, for which dose-dependent menses induction and ovulation inhibition have been demonstrated in macaques but without a directly comparable rat decidual ED₅₀ reported in the same compiled dataset [2]. Beyond rodent models, WAY-255348 demonstrated dose-dependent inhibition of ovulation in cynomolgus and rhesus macaques; at 10 mg/kg, all treated animals exhibited thin-atrophied endometria, confirming robust PR antagonist activity in a primate reproductive model [1][2]. In vivo contraceptive endpoints including ovulation inhibition, menses induction, and reproductive tract morphology changes were achieved in both rat and nonhuman primate species [1].

Rat decidual response
Endpoint context
ED₅₀ 0.3 mg/kg (rat); ovulation inhibition and endometrial atrophy in macaque at 10 mg/kg [1][2]
Supports reproductive model endpoint interpretation; reported systemic activity context
Model-specific; cross-species translation requires review
In vivo pharmacology Decidual response PR antagonist efficacy Rodent contraceptive model Endometrial pharmacology

Concentration-Dependent Antagonism and Partial Agonism

WAY-255348 exhibits a concentration-dependent pharmacodynamic duality that distinguishes it from other PR antagonists and is critical for experimental dose selection. At lower concentrations, WAY-255348 acts as a pure PR antagonist by preventing progesterone-induced nuclear accumulation, phosphorylation, and DNA binding of the receptor, thereby blocking PR-dependent gene expression [1]. However, at higher concentrations, WAY-255348 alone is capable of inducing PR nuclear translocation, phosphorylation, and subsequent promoter interactions, resulting in partial agonist activity [1]. This concentration-dependent functional switch is documented in the original mechanism-of-action study and represents a unique pharmacological feature not described for classical steroidal PR antagonists at comparable concentration ranges. In the T47D PRE-luciferase reporter assay, WAY-255348 functions as a potent antagonist in the presence of progesterone but exhibits partial agonist activity at higher concentrations in the absence of exogenous progestin, demonstrating that the compound's net pharmacological effect is a function of both its concentration and the ambient progesterone level [1].

Conc.-dependent duality
Assay context
Low conc.: blocks P4-induced PR nuclear accumulation/phosphorylation. High conc.: alone induces PR nuclear translocation and partial agonism [1]
Concentration and progesterone context determine net PR modulation; supports activation threshold studies
T47D cells; concentration thresholds cell-type dependent
Concentration-response Partial agonism PR nuclear translocation Pharmacodynamic modeling Mechanism-based selectivity

Optimal Research Applications for WAY-255348


PR-Specific Transcriptional Profiling Without GR Confounding

In cell lines or primary tissues co-expressing PR and GR (e.g., breast cancer models, endometrial stromal cells, immune cells), WAY-255348 enables selective pharmacological blockade of PR-dependent gene expression without simultaneous GR modulation. This is not achievable with mifepristone, which exhibits GR functional IC₅₀ = 3 nM [2]. RNA-seq or ChIP-seq experiments designed to map PR-specific cistromes, identify PR target genes, or characterize PR co-regulator interactions in a GR-co-expressing background should employ WAY-255348 (PR functional IC₅₀ = 5 nM, no GR activity) rather than mifepristone, as the latter's GR antagonism introduces a systematic batch effect that cannot be computationally deconvolved [1][2]. The absence of ER activity further simplifies interpretation in estrogen-responsive tissues [2].

Benchmarking Novel Nonsteroidal PR Modulators

Medicinal chemistry programs developing new nonsteroidal PR antagonists require a well-characterized reference compound with published in vitro selectivity data and in vivo efficacy in both rodent and nonhuman primate models. WAY-255348 fulfills this role as a pyrrole-oxindole chemotype with documented PR binding (IC₅₀ = 5 nM), functional antagonism (T47D alkaline phosphatase IC₅₀ = 5 nM), nuclear receptor selectivity panel data (AR IC₅₀ = 196 nM; MR IC₅₀ = 3,700 nM; no GR/ER activity), and in vivo contraceptive endpoints (rat decidual ED₅₀ = 0.3 mg/kg; macaque ovulation inhibition and endometrial atrophy at 10 mg/kg) [1][2]. Pairing WAY-255348 with the spirocyclohexyl agonist analog from the same series provides a matched antagonist/agonist pair for SAR benchmarking within a single chemical scaffold [1].

PR Nuclear Translocation and Non-Genomic Signaling

The unique passive antagonism mechanism of WAY-255348—whereby it binds PR and prevents progesterone-induced nuclear accumulation without inducing the classical antagonist conformation—makes it a specialized tool for dissecting the relationship between PR subcellular localization and transcriptional output [2]. Studies examining the role of PR cytoplasmic-to-nuclear shuttling, the kinetics of ligand-induced PR nuclear import, or the functional segregation of nuclear vs. non-genomic PR signaling can exploit the concentration-dependent pharmacodynamic duality of WAY-255348: low concentrations block progesterone-driven nuclear accumulation (enabling isolation of membrane-initiated PR signals), while high concentrations induce nuclear translocation independently (providing a positive control for nuclear PR effects without progesterone co-treatment) [2].

Contraceptive and Endometrial Pharmacology in Primates

WAY-255348 is one of the few nonsteroidal PR antagonists with published dose-response data on ovulation inhibition and endometrial effects in cynomolgus and rhesus macaques [1][2]. Research programs investigating nonsteroidal PR antagonist-based contraceptive strategies, endometriosis therapy, or endometrial proliferation control can leverage the established primate pharmacology of WAY-255348, which demonstrated consistent induction of thin-atrophied endometria at 10 mg/kg across all treated animals [1][2]. This reproducible endometrial endpoint provides a benchmark for evaluating next-generation nonsteroidal PR antagonists in the same primate model, where the absence of GR cross-reactivity (in contrast to steroidal antagonists) may also permit cleaner interpretation of PR-specific endometrial effects [2].

Application
Selection Property
Validation Focus
PR-selective transcriptional profiling
Absence of GR activity; reported PR functional IC₅₀ context
Cistrome and transcriptome specificity in GR-co-expressing research models
Benchmarking novel nonsteroidal PR modulators
Defined pyrrole-oxindole scaffold with selectivity panel and in vivo endpoint data
Comparative PR binding and functional antagonism in matched assay platforms
PR subcellular localization and non-genomic signaling
Passive antagonism mechanism with concentration-dependent nuclear translocation modulation
PR nuclear import kinetics and segregation of membrane-initiated PR signals
Reproductive model endpoint studies in primates
Published NHP endometrial and ovulation inhibition endpoints
Endometrial response endpoint reproducibility and PR specificity in NHP model

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